4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo-
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Overview
Description
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- is a complex organic compound with a molecular formula of C25H22N4O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-quinolinecarboxamide with 3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinecarboxamide derivatives: These compounds share a similar quinoline core structure.
Sulfamoylphenyl derivatives: These compounds contain the sulfamoylphenyl group, which is also present in the target compound.
Uniqueness
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c26-35(33,34)19-10-8-16(9-11-19)12-13-27-24(31)17-4-3-5-18(14-17)28-25(32)21-15-23(30)29-22-7-2-1-6-20(21)22/h1-11,14-15H,12-13H2,(H,27,31)(H,28,32)(H,29,30)(H2,26,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNZYDCNYMMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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